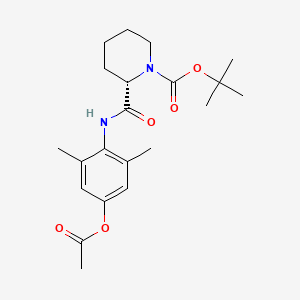

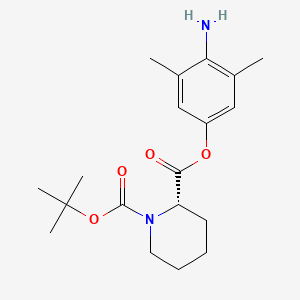

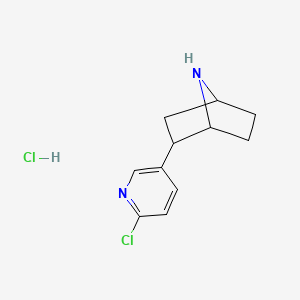

![molecular formula C14H20N2O3 B587121 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine CAS No. 1246819-45-3](/img/structure/B587121.png)

1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, the synthesis of 1-acetyl-4-(4-hydroxy phenyl) piperazine involves adding alkali and acid hydride into the alcohol-water solution of 4-hydroxy phenyl piperazine dihydrobromide for reaction to obtain the product . Another method involves sequential reactions consisting of the sulfonylation of 2-substituted 4-methylaniline with chlorosulfonic acid, reduction with red phosphorus and iodine, alkylation by alkyl halide, cyclization with bis (2-chloroethyl)amine hydrochloride, and N-substitution reaction of phenylpiperazines with various reagents .Scientific Research Applications

Therapeutic Uses of Piperazine Derivatives

Broad Spectrum of Pharmacological Activities

Piperazine and its derivatives are significant in drug design due to their presence in a multitude of drugs with diverse therapeutic uses. These include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory agents, and imaging agents. Modifications in the substitution pattern on the piperazine nucleus lead to significant differences in the medicinal potential of the resulting molecules, indicating the flexibility and broad potential of piperazine as a pharmacophore for the discovery of drug-like elements for various diseases (Rathi, Syed, Shin, & Patel, 2016).

Anti-Mycobacterial Activity

Piperazine is a versatile scaffold in medicinal chemistry, playing an essential role in the development of potent molecules against Mycobacterium tuberculosis, including those effective against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights piperazine's role in the fight against tuberculosis (TB), a significant global health challenge (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Cryptosporidiosis Treatment

Recent drug discovery efforts have identified piperazine derivatives such as the piperazine MMV665917 as potential treatments for cryptosporidiosis, an infection associated with diarrhea, malnutrition, and cognitive deficits in children in low-resource settings. This demonstrates the ongoing search for effective treatments for parasitic infections and the role piperazine derivatives could play in such therapies (Love & Choy, 2021).

Safety and Hazards

The safety data sheet for a similar compound, 1-Acetyl-4-(4-hydroxyphenyl)piperazine, indicates that it may form combustible dust concentrations in air, is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water . If swallowed, it is recommended to rinse mouth and seek medical attention .

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antifungal activity , suggesting potential targets within fungal organisms.

Mode of Action

It’s worth noting that related compounds have demonstrated antimicrobial activity, suggesting that they may interact with proteins or other biological targets within microbial cells .

Biochemical Pathways

Given the compound’s potential antimicrobial activity , it may interfere with essential biochemical processes within microbial cells, leading to their death or inhibition.

Result of Action

Related compounds have demonstrated antimicrobial activity , suggesting that this compound may also have the potential to inhibit the growth of or kill microbial cells.

properties

IUPAC Name |

1-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-12(17)15-7-9-16(10-8-15)13-3-5-14(6-4-13)19-11-18-2/h3-6H,7-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTPWPCAOYUPAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201208986 |

Source

|

| Record name | 1-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201208986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246819-45-3 |

Source

|

| Record name | 1-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246819-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201208986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

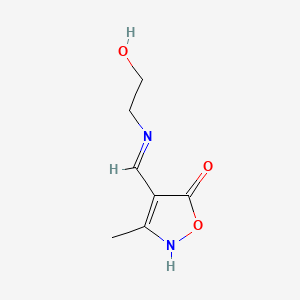

![1-O-(2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoyl)-beta-L-glucopyranuronic acid](/img/structure/B587046.png)